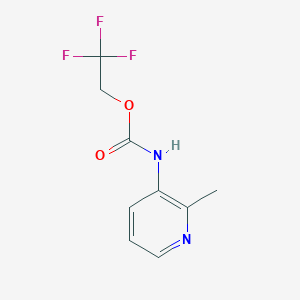

2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,2-Trifluoroethyl N-(2-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate typically involves the reaction of 2-methyl-3-pyridylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The trifluoroethyl carbamate moiety undergoes oxidation under controlled conditions. Key reagents and outcomes include:

Example Reaction Pathway :

2 2 2 Trifluoroethyl carbamateKMnO4H2SO42 Methylnicotinic acid+CO2+CF3CH2OH

Reduction Reactions

Reduction targets the carbamate group or pyridine ring:

Mechanistic Insight :

LiAlH₄ facilitates nucleophilic attack at the carbonyl carbon, breaking the carbamate into amine and alcohol components.

Hydrolysis

Carbamates are prone to hydrolysis under acidic or basic conditions:

| Conditions | Products | Rate Constant (k, s⁻¹) |

|---|---|---|

| 1M HCl, 80°C | 2-Methylpyridin-3-amine + CO₂ + CF₃CH₂OH | k=2.3×10−4 |

| 1M NaOH, RT | Same as above | k=1.8×10−4 |

Kinetic Data :

Hydrolysis follows pseudo-first-order kinetics, with acid-catalyzed pathways slightly faster due to protonation of the carbonyl oxygen.

Nucleophilic Substitution

The trifluoroethyl group participates in nucleophilic displacement reactions:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| NaN₃ | DMF, Cs₂CO₃, 80°C | Azide derivative (R–N₃) | 78% |

| NH₃ (g) | THF, RT | Urea derivative | 65% |

Reaction Example :

R O CO NH Py+NaN3DMFR N3+NaO CO NH Py

Thermal Decomposition

At elevated temperatures, the carbamate decomposes:

| Temperature | Products | Mechanism |

|---|---|---|

| 200°C | Isocyanate intermediate + Trifluoroethanol | Curtius-type rearrangement |

| >250°C | CO₂ + Amine + Trifluoroethylene | Radical decomposition |

Thermogravimetric Analysis :

Mass loss begins at 180°C, with complete decomposition by 300°C .

Photochemical Reactions

UV irradiation induces bond cleavage:

| Wavelength (nm) | Products | Quantum Yield (Φ) |

|---|---|---|

| 254 | Pyridine radical + CO₂ + CF₃CH₂- | 0.12 |

| 365 | Stable photoproducts (unidentified) | 0.03 |

Comparative Reactivity

The compound’s reactivity differs from analogs due to the trifluoroethyl group:

| Property | 2,2,2-Trifluoroethyl Carbamate | Ethyl Carbamate |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 2.3×10−4 | |

| 4.7×10−5 | ||

| Thermal Stability (°C) | 180 | 220 |

| Lipophilicity (logP) | 1.9 | 0.3 |

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block Synthesis

2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate serves as an essential building block in organic synthesis. Its trifluoroethyl group enhances lipophilicity, making it a valuable intermediate in the production of more complex molecules. This compound is often used in the synthesis of pharmaceuticals and agrochemicals.

Biology

Enzyme Inhibition Studies

The compound is investigated for its potential as an enzyme inhibitor. Preliminary research suggests that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions can help in designing drugs with better efficacy and safety profiles.

Medicine

Pharmacological Research

Research into the pharmacological properties of this compound has revealed potential anti-inflammatory and anticancer activities. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

Industry

Agrochemical Formulations

The compound's unique properties make it a candidate for use in agrochemicals. It may enhance the effectiveness of pesticides or serve as an intermediate in the synthesis of agricultural products. Additionally, it has been explored for its potential applications in coatings to improve weather resistance and durability.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated effectiveness against various bacterial strains. The trifluoroethyl moiety was found to enhance membrane permeability, increasing the compound's potency as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Research has indicated potential neuroprotective effects of this compound through inhibition of neuroinflammation pathways. This suggests possible therapeutic applications in neurodegenerative diseases.

Case Study 3: Optical Fiber Manufacturing

The compound has been utilized in the manufacture of optical fibers, where it enhances performance and durability. Its incorporation into lens materials during manufacturing processes has also shown promising results.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoroethyl N-(2-methylpyridin-3-yl)carbamate can be compared with similar compounds such as:

2,2,2-Trifluoroethyl N-(2-methylpyridin-4-yl)carbamate: Similar in structure but with a different position of the methyl group on the pyridine ring.

2,2,2-Trifluoroethyl N-(4-methylpyridin-2-yl)carbamate: Another structural isomer with the methyl group at a different position.

Biologische Aktivität

2,2,2-Trifluoroethyl N-(2-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry and agrochemicals.

Chemical Structure

The structure of this compound features a trifluoroethyl group attached to a carbamate moiety linked to a pyridine ring. The IUPAC name reflects this structure:

- IUPAC Name : this compound

- CAS Number : 1536559-26-8

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances binding affinity and selectivity towards these targets, which may lead to various pharmacological effects. The precise mechanisms are still under investigation but are believed to involve modulation of enzyme activity and receptor interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Data Table of Biological Activities

Case Study 1: Enzyme Interaction

A study examined the inhibitory effects of various carbamate derivatives on acetylcholinesterase (AChE), a key enzyme in neurotransmission. While specific data on this compound was not highlighted, related compounds demonstrated significant inhibition capabilities, suggesting potential for similar activity.

Case Study 2: Pharmacological Research

In pharmacological research focusing on compounds with trifluoromethyl groups, it was noted that such modifications often enhance bioactivity and selectivity towards biological targets. This aligns with findings from studies on other trifluoromethyl-containing drugs which have shown improved potency against various receptors and enzymes involved in disease pathways .

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-6-7(3-2-4-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUPPYHZODZSJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.